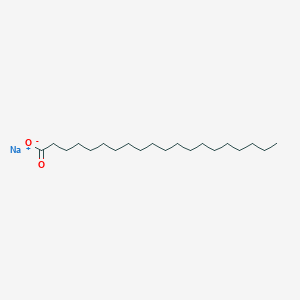

Sodium arachidate

Description

Properties

CAS No. |

13257-34-6 |

|---|---|

Molecular Formula |

C20H40NaO2 |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

sodium;icosanoate |

InChI |

InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |

InChI Key |

HULWFAFFKKXRNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

13257-34-6 |

Related CAS |

506-30-9 (Parent) |

Synonyms |

Arachidate; Eicosanoate; Icosanoic Acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Arachidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arachidate (B1238690), the sodium salt of arachidic acid (eicosanoic acid), is a saturated fatty acid salt with the chemical formula C₂₀H₃₉NaO₂. As a long-chain carboxylate, it exhibits surfactant properties and holds potential for various applications in research and industry, including in the formulation of drug delivery systems, cosmetics, and as a research tool in the study of lipid membranes and surface phenomena. This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium arachidate, detailed experimental protocols for their characterization, and insights into its potential biological relevance.

Physical and Chemical Properties

The physical and chemical characteristics of sodium arachidate are summarized below. It is important to note that while some data is available for sodium arachidate directly, other properties are inferred from its parent compound, arachidic acid.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | Sodium icosanoate | |

| Synonyms | Sodium arachate, Eicosanoic acid sodium salt | [1][2] |

| CAS Number | 13257-34-6 | [1][2][3] |

| Molecular Formula | C₂₀H₃₉NaO₂ | [1][2] |

| Molecular Weight | 334.5 g/mol (Computed) | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | >99% (Commercially available) | [2] |

| Topological Polar Surface Area | 40.1 Ų (Computed) | [1] |

| Heavy Atom Count | 23 (Computed) | [1] |

| Complexity | 232 (Computed) | [1] |

Experimentally Derived and Estimated Physical Properties

| Property | Value | Notes |

| Melting Point | No specific data for sodium arachidate. Arachidic acid melts at 75.4 °C. | The melting point of the salt is expected to be significantly higher than the parent acid.[4] |

| Density | No specific data available for solid sodium arachidate. | |

| pKa | ~4.95 (for Arachidic Acid) | This value for the parent carboxylic acid indicates that sodium arachidate will be fully ionized in neutral aqueous solutions. |

| Solubility | Sparingly soluble in water. Soluble in ethanol (B145695) (1.5 mg/mL) and a 1:5 solution of Ethanol:PBS (pH 7.2) (0.5 mg/mL). | [5] |

| Critical Micelle Concentration (CMC) | No specific data available for sodium arachidate. | The CMC is a key parameter for its surfactant properties and is dependent on temperature and ionic strength. |

| Surface Tension | No specific data available for sodium arachidate solutions. | As a surfactant, it is expected to lower the surface tension of water. |

Chemical Reactivity

Synthesis of Sodium Arachidate

Sodium arachidate is typically synthesized through the neutralization of arachidic acid with a sodium base.

Experimental Protocol: Synthesis of Sodium Arachidate

-

Materials: Arachidic acid, sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), ethanol (anhydrous).

-

Procedure: a. Dissolve a known quantity of arachidic acid in anhydrous ethanol with gentle heating and stirring. b. In a separate container, prepare a stoichiometric equivalent of sodium hydroxide or sodium ethoxide in anhydrous ethanol. c. Slowly add the basic solution to the arachidic acid solution while stirring. d. Continue stirring the mixture at room temperature for 2-4 hours. e. The sodium arachidate salt will precipitate out of the solution. f. Collect the precipitate by vacuum filtration. g. Wash the product with cold ethanol to remove any unreacted starting materials. h. Dry the final product under vacuum to obtain a fine white powder.

-

Characterization: The identity and purity of the synthesized sodium arachidate can be confirmed using techniques such as FTIR and NMR spectroscopy.

Caption: Workflow for the synthesis of sodium arachidate.

Hydrolysis

As the salt of a weak acid and a strong base, sodium arachidate in aqueous solution will be slightly basic due to the hydrolysis of the arachidate ion. In the presence of a strong acid, it will be converted back to the insoluble arachidic acid. Under forcing alkaline conditions (e.g., heating with concentrated NaOH), the carboxylate group is stable.

Thermal Decomposition

Upon heating to high temperatures, sodium arachidate is expected to undergo decarboxylation, a common reaction for salts of carboxylic acids when heated with a strong base like soda lime, to yield nonadecane. The thermal stability of sodium arachidate is an important consideration for its use in various applications.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the formation of sodium arachidate and identifying its key functional groups.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~2920 & ~2850 | C-H stretching vibrations of the long alkyl chain (CH₂) |

| ~1560 | Asymmetric stretching vibration of the carboxylate group (COO⁻) |

| ~1470 | CH₂ scissoring vibration |

| ~1410 | Symmetric stretching vibration of the carboxylate group (COO⁻) |

The absence of a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ (characteristic of the carboxylic acid) confirms the formation of the sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the arachidate anion. Deuterated solvents such as D₂O or deuterated methanol (B129727) (CD₃OD) can be used.

Expected ¹H NMR Signals (in CD₃OD):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.15 | Triplet | α-CH₂ protons (adjacent to COO⁻) |

| ~1.55 | Multiplet | β-CH₂ protons |

| 1.2-1.4 | Broad singlet | Bulk methylene (B1212753) (CH₂) protons of the alkyl chain |

| ~0.90 | Triplet | Terminal methyl (CH₃) protons |

Expected ¹³C NMR Signals (in CD₃OD):

| Chemical Shift (ppm) | Assignment |

| ~180 | Carboxylate carbon (COO⁻) |

| ~35 | α-Carbon |

| 20-33 | Alkyl chain carbons |

| ~14 | Terminal methyl carbon |

Experimental Protocols for Physical Property Determination

Melting Point Determination

Protocol:

-

Sample Preparation: A small amount of dry sodium arachidate powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for melting point determination.

Critical Micelle Concentration (CMC) Determination by Conductivity

Protocol:

-

Solution Preparation: A series of aqueous solutions of sodium arachidate with varying concentrations are prepared, spanning a range above and below the expected CMC.

-

Apparatus: A calibrated conductivity meter with a temperature-controlled cell.

-

Procedure: a. The conductivity of deionized water is measured as a baseline. b. The conductivity of each sodium arachidate solution is measured, starting from the most dilute. The cell should be rinsed with the solution to be measured before each reading. c. The specific conductivity is plotted against the concentration of sodium arachidate. d. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6]

Caption: Workflow for CMC determination by conductivity.

Surface Tension Measurement by Wilhelmy Plate Method

Protocol:

-

Solution Preparation: A series of aqueous solutions of sodium arachidate are prepared.

-

Apparatus: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate). The apparatus should be calibrated and in a vibration-free environment.

-

Procedure: a. The Wilhelmy plate is cleaned thoroughly and flamed to ensure complete wetting. b. The plate is suspended from a microbalance. c. The sample solution is raised until it just touches the bottom edge of the plate. d. The force exerted on the plate by the surface tension of the liquid is measured. e. The surface tension is calculated from the measured force and the perimeter of the plate.[7][8] f. Measurements are taken for each concentration. g. A plot of surface tension versus the logarithm of the concentration can also be used to determine the CMC (the point at which the surface tension plateaus).[9]

References

- 1. Sodium arachidate | C20H39NaO2 | CID 23663653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Arachidate | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SODIUM ARACHIDATE - Ataman Kimya [atamanchemicals.com]

- 6. justagriculture.in [justagriculture.in]

- 7. biolinscientific.com [biolinscientific.com]

- 8. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Sodium Arachidate: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of sodium arachidate (B1238690), a long-chain saturated fatty acid sodium salt, for researchers, scientists, and professionals in drug development. This document covers its chemical identifiers, physicochemical properties, and its role in biological pathways, alongside detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

Sodium arachidate, the sodium salt of arachidic acid, is a key compound in various research and development applications. Accurate identification and understanding its physical and chemical characteristics are paramount for its effective use.

Table 1: Chemical Identifiers for Sodium Arachidate

| Identifier | Value | Reference(s) |

| CAS Number | 13257-34-6 | [1][2][3][4] |

| Synonyms | Sodium eicosanoate, Arachidic acid sodium salt, Sodium arachate, Eicosanoic acid, sodium salt | [1][2] |

| Molecular Formula | C₂₀H₃₉NaO₂ | [3] |

| Molecular Weight | 334.5 g/mol | [3] |

| PubChem CID | 23663653 | [3] |

| EINECS Number | 236-248-3 | [2][3] |

| UNII | W5OCW7511B | [3][4] |

| InChI | InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 | [3] |

| InChIKey | MRQYKJNZWPCFNB-UHFFFAOYSA-M | [3] |

| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | [3] |

Table 2: Physicochemical Properties of Sodium Arachidate

| Property | Value | Reference(s) |

| Physical State | Solid | [2] |

| Solubility | Soluble in ethanol (B145695) (1.5 mg/ml), and in a 1:5 solution of ethanol:PBS (pH 7.2) (0.5 mg/ml). | [2] |

| Purity | >95% | [2] |

Biological Activity and Signaling Pathways

Sodium arachidate, as a sodium salt of a saturated fatty acid, is known to participate in biological processes, notably in inflammation and cellular signaling. Its parent compound, arachidic acid, can be formed by the hydrogenation of arachidonic acid.[2] Diets rich in saturated fatty acids like arachidic acid have been associated with increased serum low-density lipoproteins.[2]

Modulation of Cyclooxygenase-2 (COX-2)

Sodium arachidate has been found to modulate the expression of cyclooxygenase-2 (COX-2), an enzyme crucial to skin inflammation and repair.[2] The arachidonic acid cascade is a major signaling pathway in inflammation. Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation. The mechanism by which sodium arachidate influences COX-2 may be linked to its structural relationship with arachidonic acid, potentially acting as a modulator of the pathway.

References

- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A possible role of arachidonic acid in human neutrophil aggregation and degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of neutrophil aggregation by Coulter STKR and STKS haematological analysers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil aggregation and degranulation. Effect of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of sodium arachidate

An In-depth Technical Guide to Sodium Arachidate (B1238690)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of sodium arachidate. The information is intended for professionals in research, drug development, and related scientific fields.

Core Chemical and Physical Properties

Sodium arachidate is the sodium salt of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid. It is a white, crystalline solid.[1][2] Its properties make it useful in various industrial and research applications, including as a surfactant and emulsifier.[1]

Data Presentation: Quantitative Summary

All quantitative data for sodium arachidate are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | Sodium icosanoate | [3] |

| Synonyms | Sodium eicosanoate, Arachidic acid sodium salt | [2][4] |

| CAS Number | 13257-34-6 | [1][2][3][4] |

| Chemical Formula | C₂₀H₃₉NaO₂ | [3] |

| Molecular Weight | 334.5 g/mol | [1][2][3] |

| Appearance | Crystalline Solid | [1] |

| Solubility | Ethanol: 1.5 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.5 mg/mL | [1][2] |

| Purity | ≥95% | [2] |

Biological Activity and Signaling Pathways

Sodium arachidate's parent compound, arachidic acid, is a long-chain saturated fatty acid found in sources like peanut butter and certain fungi.[2] While arachidic acid itself is saturated, it can be formed by the hydrogenation of arachidonic acid.[1] This links it to the well-studied arachidonic acid signaling cascade, a critical pathway in inflammation.

One of the key biological activities reported for sodium arachidate is the inhibition of rabbit neutrophil aggregation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a concentration of 5 µM.[1][2] Furthermore, it has been suggested that sodium arachidate may modulate the expression of cyclooxygenase-2 (COX-2), a pivotal enzyme in the arachidonic acid pathway that is involved in skin inflammation.[1]

Mandatory Visualization: Arachidonic Acid Signaling Pathway

The following diagram illustrates the metabolic pathway of arachidonic acid, highlighting the key enzymes COX-1 and COX-2. These enzymes convert arachidonic acid into prostaglandins (B1171923) and other inflammatory mediators.

Experimental Protocols

The following is a representative protocol for an fMLP-induced neutrophil aggregation assay, based on standard methodologies and the reported inhibitory concentration of sodium arachidate.

Protocol: Inhibition of fMLP-Induced Rabbit Neutrophil Aggregation

Objective: To determine the inhibitory effect of sodium arachidate on the aggregation of isolated rabbit neutrophils stimulated by the chemoattractant fMLP.

Materials:

-

Sodium Arachidate (CAS 13257-34-6)

-

N-Formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Bovine Serum Albumin (BSA)

-

Cytochrome c

-

Dextran (B179266) T-500

-

Ficoll-Paque or equivalent density gradient medium

-

Healthy rabbit blood (with anticoagulant, e.g., EDTA)

-

Spectrophotometer or aggregometer capable of measuring changes in light transmittance.

Methodology:

-

Isolation of Rabbit Neutrophils:

-

Collect whole blood from a healthy rabbit into tubes containing anticoagulant.

-

Perform dextran sedimentation to separate erythrocytes from leukocytes.

-

Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge to separate mononuclear cells from neutrophils.

-

Aspirate the upper layers, leaving the neutrophil pellet.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash the purified neutrophils with Ca²⁺/Mg²⁺-free HBSS and resuspend in HBSS containing 0.1% BSA to a final concentration of 3.0 x 10⁶ cells/mL.

-

-

Preparation of Reagents:

-

Prepare a stock solution of sodium arachidate in a suitable solvent (e.g., ethanol) and make serial dilutions. The final concentration of the solvent in the assay should be non-toxic to the cells (typically <0.1%).

-

Prepare a stock solution of fMLP in a suitable solvent (e.g., DMSO) and dilute it in HBSS to the desired working concentration.

-

-

Neutrophil Aggregation Assay:

-

Pre-warm the neutrophil suspension to 37°C.

-

Place a defined volume of the cell suspension into an aggregometer cuvette with a stir bar.

-

Add sodium arachidate to achieve the desired final concentration (e.g., 5 µM) or the vehicle control. Incubate for 5 minutes at 37°C.[1][2]

-

Establish a baseline reading of light transmittance through the cell suspension.

-

Initiate aggregation by adding fMLP to the cuvette.

-

Record the change in light transmittance over time (typically 5-10 minutes). An increase in light transmittance corresponds to neutrophil aggregation.

-

-

Data Analysis:

-

Quantify the aggregation response by measuring the maximum change in light transmittance or the area under the curve.

-

Compare the aggregation response in the presence of sodium arachidate to the vehicle control.

-

Calculate the percentage inhibition of aggregation for each concentration of sodium arachidate tested.

-

This guide provides foundational knowledge on sodium arachidate for scientific professionals. The data and protocols serve as a starting point for further research and development activities involving this compound.

References

Synthesis of Sodium Arachidate from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium arachidate (B1238690), a saturated fatty acid salt, from its polyunsaturated precursor, arachidonic acid. The synthesis is a robust two-step process involving the catalytic hydrogenation of arachidonic acid to yield arachidic acid, followed by saponification to produce the final sodium arachidate salt. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and includes a workflow diagram for clarity. The information herein is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in the preparation and understanding of this important long-chain saturated fatty acid salt.

Introduction

Arachidonic acid (C20:4, n-6) is a polyunsaturated omega-6 fatty acid crucial in numerous biological signaling pathways, serving as the precursor to a wide array of eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1][2][3] Its saturated counterpart, arachidic acid (C20:0), and the corresponding sodium salt, sodium arachidate, are valuable in various research and industrial applications, including their use as surfactants in the manufacturing of soaps, detergents, and cosmetics.[4] The conversion of arachidonic acid to sodium arachidate is a fundamental chemical transformation that involves the saturation of the four carbon-carbon double bonds in the arachidonic acid backbone, followed by the formation of a sodium salt. This guide provides a detailed methodology for this synthesis.

Synthesis Overview

The synthesis of sodium arachidate from arachidonic acid is accomplished in two primary stages:

-

Catalytic Hydrogenation: Arachidonic acid is converted to arachidic acid through catalytic hydrogenation. This reaction saturates the four cis-double bonds in the arachidonic acid molecule with hydrogen gas in the presence of a metal catalyst.

-

Saponification: The resulting arachidic acid is then reacted with a sodium base, typically sodium hydroxide (B78521), in a saponification reaction to yield sodium arachidate.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactant, intermediate, and final product is presented in Table 1.

| Property | Arachidonic Acid | Arachidic Acid | Sodium Arachidate |

| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₄₀O₂ | C₂₀H₃₉NaO₂ |

| Molar Mass | 304.47 g/mol | 312.53 g/mol [1] | 334.5 g/mol [4] |

| Appearance | Colorless to light yellow oil | White crystalline solid[1] | Crystalline solid[4] |

| Melting Point | -49.5 °C | 75.4 °C[1] | Not specified |

| Boiling Point | 169-171 °C at 0.15 mmHg | 328 °C[1] | Not specified |

| Solubility in Water | Practically insoluble | Practically insoluble[1] | Soluble |

| CAS Number | 506-32-1 | 506-30-9 | 13257-34-6[4] |

Experimental Protocols

Step 1: Catalytic Hydrogenation of Arachidonic Acid to Arachidic Acid

This procedure details the complete saturation of the double bonds in arachidonic acid using a palladium on carbon (Pd/C) catalyst.

Materials and Reagents:

-

Arachidonic acid (≥98% purity)

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695), absolute

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve arachidonic acid in absolute ethanol (e.g., 1 g of arachidonic acid in 20-30 mL of ethanol).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical catalyst loading is 5-10% by weight of the arachidonic acid (e.g., 50-100 mg of 10% Pd/C for 1 g of arachidonic acid).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting white solid is crude arachidic acid.

-

Purification (Optional): The crude arachidic acid can be recrystallized from a suitable solvent such as ethanol or methanol (B129727) to achieve higher purity.

Expected Yield: The hydrogenation of polyunsaturated fatty acids to their saturated counterparts typically proceeds with high yields, often exceeding 95%.

Step 2: Saponification of Arachidic Acid to Sodium Arachidate

This protocol describes the conversion of arachidic acid to its sodium salt.

Materials and Reagents:

-

Arachidic acid (from Step 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH paper or pH meter

Procedure:

-

Dissolution: In a beaker, dissolve the arachidic acid in ethanol (e.g., 1 g of arachidic acid in 20 mL of ethanol). Gentle heating may be required to facilitate dissolution.

-

Base Preparation: In a separate container, prepare a solution of sodium hydroxide in water. A stoichiometric amount of NaOH is required (e.g., for 1 g of arachidic acid, approximately 0.128 g of NaOH is needed). It is common to use a slight excess of NaOH.

-

Saponification Reaction: Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of arachidic acid while stirring.

-

Heating: Heat the reaction mixture to a gentle reflux (around 60-70 °C) for 1-2 hours to ensure the saponification is complete.

-

Product Isolation: After cooling the reaction mixture to room temperature, the sodium arachidate may precipitate. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid sodium arachidate.

-

Purification: The crude sodium arachidate can be washed with a cold non-polar solvent like hexane (B92381) to remove any unreacted arachidic acid. The product is then dried under vacuum.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from arachidonic acid to sodium arachidate.

Caption: Workflow diagram of the synthesis of sodium arachidate from arachidonic acid.

Data Summary

The following table summarizes the key reaction parameters for the synthesis process.

| Parameter | Step 1: Hydrogenation | Step 2: Saponification |

| Reactant | Arachidonic Acid | Arachidic Acid |

| Key Reagents | H₂, 10% Pd/C | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol | Ethanol/Water |

| Temperature | Room Temperature | 60-70 °C |

| Reaction Time | 2-6 hours | 1-2 hours |

| Product | Arachidic Acid | Sodium Arachidate |

| Typical Yield | >95% | >95% |

Conclusion

The synthesis of sodium arachidate from arachidonic acid is a straightforward and high-yielding two-step process. The catalytic hydrogenation effectively saturates the polyunsaturated fatty acid, and the subsequent saponification provides the desired sodium salt. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of sodium arachidate, a compound with relevance in various scientific and industrial contexts. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining a high-purity product.

References

- 1. The discovery and early structural studies of arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 3. metabolon.com [metabolon.com]

- 4. The hydrogenation of phospholipid-bound unsaturated fatty acids by a homogeneous, water-soluble, palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Arachidic Acid and Sodium Arachidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of arachidic acid and its sodium salt, sodium arachidate (B1238690). It includes quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of their biological context.

Introduction to Arachidic Acid and Sodium Arachidate

Arachidic acid, also known as eicosanoic acid, is a saturated fatty acid with a 20-carbon backbone (20:0). It is a naturally occurring very long-chain saturated fatty acid (VLC-SFA) found in various plant-based oils and butters. While not as abundant as other fatty acids like oleic or palmitic acid, it is a constituent of many common dietary fats.

Sodium arachidate is the sodium salt of arachidic acid. It is not typically found in significant quantities in nature but is synthesized from arachidic acid for various industrial applications, particularly as a surfactant in the production of soaps, detergents, and cosmetics.

Natural Sources and Quantitative Data of Arachidic Acid

Arachidic acid is primarily found in the triglyceride form within the oils and butters of various plants. The concentration of arachidic acid can vary depending on the plant species, growing conditions, and processing methods.

| Natural Source | Scientific Name | Arachidic Acid Content (% of total fatty acids) | Reference(s) |

| Peanut Oil | Arachis hypogaea | 1.1 - 1.7 | [1] |

| Corn Oil | Zea mays | 0.0 - 3.0 | [1] |

| Shea Butter | Vitellaria paradoxa | 1.5 - 1.84 | [2][3] |

| Cupuaçu Butter | Theobroma grandiflorum | 7.0 - 13.0 | [1][4][5] |

| Cocoa Butter | Theobroma cacao | ~1.0 | [1] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of arachidic acid from natural sources, as well as the synthesis of sodium arachidate.

Extraction and Quantification of Arachidic Acid from Plant-Based Oils

The standard method for analyzing the fatty acid composition of oils and fats is through the preparation of fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS).

3.1.1. Lipid Extraction (from Seeds/Nuts)

For solid samples like seeds or nuts, a preliminary lipid extraction is required.

-

Materials:

-

Sample (e.g., ground peanuts, shea nuts)

-

Soxhlet extraction apparatus

-

n-Hexane (or petroleum ether)

-

Rotary evaporator

-

-

Protocol:

-

Grind the sample to a fine powder to increase the surface area for extraction.

-

Accurately weigh a known amount of the ground sample and place it in a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Fill the boiling flask with n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip onto the sample, extracting the lipids.

-

Continue the extraction for several hours until the extraction is complete (the solvent in the siphon tube runs clear).

-

After extraction, remove the solvent from the collected lipid extract using a rotary evaporator to obtain the crude oil.

-

3.1.2. Saponification and Methylation to FAMEs

This two-step process first liberates the fatty acids from the triglycerides (saponification) and then converts them into their more volatile methyl esters (methylation).

-

Materials:

-

Lipid extract or oil sample

-

0.5 M methanolic NaOH or KOH solution

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

n-Hexane

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Saponification:

-

Weigh approximately 100 mg of the extracted oil into a reaction tube.

-

Add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture in a water bath at 80-100°C for 5-10 minutes, or until the oil droplets disappear, indicating complete saponification.

-

-

Methylation:

-

Cool the reaction mixture to room temperature.

-

Add 2 mL of 14% BF₃ in methanol.

-

Heat the mixture again at 80-100°C for 5-10 minutes.

-

-

Extraction of FAMEs:

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.

-

Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis.

-

-

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used for FAME analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of 1 µL of the FAMEs solution.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all components elute.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode to identify the FAMEs based on their mass spectra and retention times by comparison to a known FAME standard mixture containing arachidic acid methyl ester. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

Synthesis of Sodium Arachidate

Sodium arachidate can be synthesized from arachidic acid through a simple acid-base neutralization reaction.

-

Materials:

-

Arachidic acid

-

Sodium hydroxide (B78521) (NaOH) or Sodium methoxide (B1231860) (NaOMe)

-

Ethanol or Methanol (as solvent)

-

-

Protocol:

-

Dissolve a known molar amount of arachidic acid in a suitable alcohol solvent (e.g., ethanol).

-

In a separate container, prepare a stoichiometric equivalent of sodium hydroxide or sodium methoxide solution in the same solvent.

-

Slowly add the sodium base solution to the arachidic acid solution while stirring. The reaction is exothermic.

-

Continue stirring for a specified period to ensure the reaction goes to completion.

-

The sodium arachidate salt will precipitate out of the solution, especially upon cooling.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Biological Context and Signaling Pathways

While extensive research has been conducted on the signaling pathways of the polyunsaturated fatty acid, arachidonic acid, there is a notable lack of specific information regarding distinct signaling pathways directly initiated by the saturated fatty acid, arachidic acid.

The biological role of arachidic acid is generally considered within the broader context of very long-chain saturated fatty acids (VLC-SFAs). These fatty acids are essential components of cellular membranes, contributing to their structure and function. They are particularly important in the formation of sphingolipids and ceramides, which are involved in various cellular processes, including cell signaling, proliferation, and apoptosis.

The general metabolism of VLC-SFAs involves a series of elongation and desaturation steps. The diagram below illustrates the general pathway for the elongation of fatty acids.

It is important to distinguish the metabolic pathways of arachidic acid from those of arachidonic acid. Arachidonic acid is a precursor to a wide array of signaling molecules known as eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are central to inflammatory processes.[6][7] Arachidic acid, being a saturated fatty acid, does not undergo the same enzymatic conversions to produce these inflammatory mediators.

Conclusion

Arachidic acid is a naturally occurring very long-chain saturated fatty acid found in modest concentrations in several plant-based oils and butters, with cupuaçu butter being a particularly rich source. Its sodium salt, sodium arachidate, is primarily a synthetic product used in various industries. The analysis of arachidic acid is reliably achieved through well-established lipid extraction and GC-MS techniques. While the biological roles of arachidic acid are understood in the general context of VLC-SFAs as structural components of cell membranes, specific signaling pathways directly involving arachidic acid are not well-documented in current scientific literature, distinguishing it significantly from the well-studied signaling cascades of arachidonic acid. Further research is warranted to elucidate any specific signaling roles of arachidic acid and other VLC-SFAs.

Workflow Diagrams

References

- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023205196A1 - Process for preparing agglomerated crystalline medium-chain fatty acid sodium salts - Google Patents [patents.google.com]

- 3. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Arachidonic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arachidonic Acid: Your Body's Essential Ally - MetwareBio [metwarebio.com]

An In-depth Technical Guide on the Biological Role of Sodium Arachidate in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Sodium Salt to Cellular Effector

Sodium arachidate (B1238690) is the sodium salt of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid. In aqueous physiological environments, it readily dissociates, making the arachidonate (B1239269) anion the biologically active molecule. For this reason, the scientific literature predominantly refers to the actions of arachidonic acid. AA is a fundamental component of cellular membranes, primarily found esterified in the sn-2 position of phospholipids.[1] Its presence is crucial for maintaining the fluidity and flexibility of the cell membrane, properties that are essential for the normal function of all cells, particularly in the nervous, muscular, and immune systems.[1]

Beyond its structural role, the release of free arachidonic acid from the membrane by phospholipase A2 (PLA2) enzymes initiates a cascade of biochemical events.[2][3] This release is the rate-limiting step for the production of a vast family of potent, short-lived signaling molecules known as eicosanoids.[3] These lipid mediators, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are pivotal in regulating a wide array of cellular and physiological processes such as inflammation, immunity, hemostasis, and neurotransmission.[4] Unesterified arachidonic acid itself also possesses direct biological activity, modulating ion channels, enzymes, and receptors.[1][5]

This guide provides a technical overview of the cellular roles of arachidonic acid, detailing its metabolic pathways, summarizing quantitative effects on cellular responses, and outlining key experimental protocols for its study.

Arachidonic Acid Metabolism: The Eicosanoid Cascades

Once released from the cell membrane by phospholipase A2 (PLA2), free arachidonic acid is rapidly metabolized by three major enzymatic pathways.[2][6] The specific metabolites produced depend on the enzymes present in a particular cell type.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[7] PGH2 is an unstable intermediate that is further converted by specific synthases into various prostanoids, including prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.[4][8]

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) oxygenate arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs).[2] These are then converted into leukotrienes and lipoxins.[2] Leukotrienes are potent pro-inflammatory mediators involved in allergic reactions and asthma, while lipoxins are specialized pro-resolving mediators that actively help to terminate the inflammatory response.[1][2]

-

Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), which are often involved in regulating vascular tone and have anti-inflammatory properties.[2][9]

The interplay between these pathways is complex and tightly regulated, forming a network that controls the balance between pro-inflammatory and anti-inflammatory signals.[6]

Caption: Release and subsequent metabolism of arachidonic acid via three major enzymatic pathways.

Quantitative Data on Cellular Responses

The biological effects of arachidonic acid are highly concentration-dependent. While low micromolar concentrations are necessary for physiological signaling, higher concentrations (50-100 µM) can be cytotoxic to most cell lines in vitro.[1] The following table summarizes quantitative data from studies investigating the dose-dependent effects of AA on various cell types.

| Cell Type / Model | AA Concentration | Measured Effect | Quantitative Result | Reference |

| Primary Human Myoblasts | 25 µM | Prostaglandin E2 (PGE2) Release | > 10-fold increase vs. control | [10] |

| Primary Human Myoblasts | 50 µM | Prostaglandin F2α (PGF2α) Release | > 20-fold increase vs. control | [10] |

| Primary Human Myoblasts | 50 µM | Cell Viability (MTT Assay) | 85% reduction vs. control | [10] |

| RAW264.7 Macrophages | 100 ng/mL LPS (induces AA release) | PGD2 in supernatant | 46.7 ± 3.73 ng/mL | [11] |

| RAW264.7 Macrophages | 100 ng/mL LPS (induces AA release) | PGE2 in supernatant | 2.50 ± 0.253 ng/mL | [11] |

| Mouse Colon (TNBS-induced colitis model) | N/A (endogenous) | Mucosal PGE2 levels | ~4000 pg/mg protein | [12] |

Experimental Protocols

Investigating the role of arachidonic acid and its metabolites requires precise and sensitive methodologies. Below are detailed protocols for two key experimental approaches: quantifying the enzymatic activity that releases AA and measuring a key downstream inflammatory product.

This protocol describes a titrimetric method to measure the activity of PLA2, the enzyme that releases arachidonic acid from phospholipids. The assay quantifies the fatty acids released from a lecithin (B1663433) emulsion by titrating them with NaOH to maintain a constant pH.[13][14]

Objective: To determine the enzymatic activity of PLA2 in a sample.

Materials:

-

L-α-Phosphatidylcholine (Lecithin)

-

Sodium Chloride (NaCl), 1.0 M

-

Calcium Chloride (CaCl2), 0.1 M

-

Sodium Hydroxide (NaOH), 0.01 N, standardized

-

Enzyme sample (e.g., purified enzyme, cell lysate)

-

Automatic titrator or pH meter with a micro-stirrer

-

Temperature-controlled reaction vessel (25°C)

Procedure:

-

Substrate Preparation (Lecithin Emulsion):

-

Weigh 4.0 g of lecithin into a 250 mL beaker.

-

Add 30 mL of 1.0 M NaCl, 10 mL of 0.1 M CaCl2, and 100 mL of deionized water.

-

Stir for 30 minutes at 4°C, then sonicate the mixture for 10 minutes at high power to create a uniform emulsion.[13]

-

Dilute with deionized water to a final volume of 200 mL.

-

-

Assay Setup:

-

Pipette 15 mL of the lecithin emulsion into the reaction vessel maintained at 25°C.

-

Adjust the pH of the emulsion to 8.9 using the standardized NaOH titrant.

-

-

Blank Rate Determination:

-

Once the pH is stable at 8.9, monitor and record the volume of NaOH required to maintain this pH for 3-5 minutes. This measures the spontaneous hydrolysis of the substrate.

-

Calculate the blank rate as µL of NaOH per minute.

-

-

Sample Measurement:

-

Add a known volume of appropriately diluted enzyme sample to the emulsion.

-

Immediately begin recording the volume of NaOH titrant required to maintain the pH at 8.9 for 4-5 minutes.

-

Determine the sample rate from the linear portion of the curve (µL of NaOH per minute).

-

-

Calculation:

-

Calculate the net rate by subtracting the blank rate from the sample rate.

-

Activity (units/mL) = (Net Rate [µL/min] * Normality of NaOH [N]) / (Volume of Enzyme [mL]).

-

One unit is defined as the release of one micromole of titratable fatty acid per minute.[13]

-

Caption: Experimental workflow for the titrimetric Phospholipase A2 (PLA2) activity assay.

This protocol provides a general workflow for measuring PGE2, a major pro-inflammatory product of the COX pathway, in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

Objective: To quantify the concentration of PGE2 in samples such as cell culture supernatants or plasma.

Materials:

-

PGE2 competitive ELISA kit (contains PGE2-coated plate, PGE2 standard, PGE2-acetylcholinesterase conjugate (Tracer), and specific antibody)

-

Biological samples (e.g., cell culture supernatant, plasma)

-

Wash Buffer and Assay Buffer (typically provided in kit)

-

Ellman's Reagent (for colorimetric development)

-

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

-

Sample Preparation:

-

Collect samples. For plasma, use tubes with an anticoagulant and add a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 production.[15]

-

Centrifuge samples to remove particulate matter.[16]

-

Samples may require purification/extraction using solid-phase extraction (SPE) cartridges to remove interfering lipids.[16][17]

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the PGE2 standard in Assay Buffer according to the kit manufacturer's instructions to create a standard curve.

-

-

Assay Procedure (Competitive Binding):

-

Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

-

Add 50 µL of standards, controls, or prepared samples to the appropriate wells of the PGE2-coated 96-well plate.

-

Add 50 µL of the PGE2 Tracer to all wells.

-

Add 50 µL of the specific PGE2 antibody to all wells except the blank and NSB wells.

-

Seal the plate and incubate (e.g., 18 hours at 4°C or 2 hours at room temperature, as per kit instructions). During this time, free PGE2 in the sample/standard competes with the PGE2 Tracer for binding to the antibody.

-

-

Washing and Development:

-

Wash the plate 5 times with Wash Buffer to remove unbound reagents.

-

Add 200 µL of Ellman's Reagent to each well.

-

Incubate in the dark on a shaker for 60-90 minutes to allow for color development. The intensity of the yellow color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 412 nm.

-

Generate a standard curve by plotting the percentage of B/B0 (Sample Absorbance / Maximum Binding Absorbance) against the known concentrations of the standards.

-

Calculate the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

Sodium arachidate, through its conversion to arachidonic acid, stands at the center of a complex and critical network of cellular signaling. As a structural component of membranes, a direct signaling molecule, and the precursor to the vast eicosanoid family, its biological roles are profound and multifaceted.[1][3] The metabolic pathways it initiates are central to inflammation, tissue repair, and homeostasis, making them prime targets for therapeutic intervention in a wide range of diseases, including cardiovascular disease, cancer, and chronic inflammatory disorders.[2][18] A thorough understanding of these pathways and the application of robust experimental methodologies are essential for researchers and drug development professionals seeking to modulate these powerful biological responses.

References

- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of Arachidonic Acid and Its Metabolites in the Biological and Clinical Manifestations of Idiopathic Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dose–response effects of arachidonic acid on primary human skeletal myoblasts and myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 12. Antagonizing Arachidonic Acid-Derived Eicosanoids Reduces Inflammatory Th17 and Th1 Cell-Mediated Inflammation and Colitis Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. Eicosanoid Isolation from Mouse Intestinal Tissue for ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arborassays.com [arborassays.com]

- 18. ahajournals.org [ahajournals.org]

A Technical Guide to Sodium Arachidate as a Saturated Fatty Acid Supplement for Research and Development

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Sodium arachidate (B1238690) is not currently approved as a dietary supplement for human consumption, and this document should not be interpreted as a recommendation for its use outside of controlled research settings. The available data on the specific effects of sodium arachidate supplementation is limited; therefore, this guide extrapolates from research on arachidic acid and the broader class of very-long-chain saturated fatty acids (VLCSFAs).

Introduction

Sodium arachidate, the sodium salt of arachidic acid (eicosanoic acid), is a long-chain saturated fatty acid (C20:0). While its primary industrial applications are in the manufacturing of detergents, lubricants, and cosmetics as a surfactant and emulsifying agent, there is emerging interest in the biological roles of very-long-chain saturated fatty acids (VLCSFAs) and their potential as dietary supplements.[1] This technical guide provides a comprehensive overview of the current scientific understanding of sodium arachidate, focusing on its physicochemical properties, metabolism, and the potential physiological effects relevant to its consideration as a research-grade supplement.

Physicochemical Properties of Sodium Arachidate

Sodium arachidate is the sodium salt of the 20-carbon saturated fatty acid, arachidic acid.[2] It is a white, crystalline solid at room temperature.[3]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₉NaO₂ | [2] |

| Molecular Weight | 334.5 g/mol | [2] |

| CAS Number | 13257-34-6 | [2] |

| Solubility | Ethanol: 1.5 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.5 mg/mL | [3] |

| Appearance | Crystalline solid | [3] |

Metabolism of Arachidic Acid

The metabolism of dietary arachidic acid follows the general pathway for long-chain fatty acid absorption and metabolism.

Absorption and Activation

Dietary fats are hydrolyzed in the small intestine, and free fatty acids are absorbed by enterocytes. Inside the cell, arachidic acid is activated to its coenzyme A (CoA) derivative, arachidoyl-CoA, by acyl-CoA synthetases. This activation step is essential for its subsequent metabolic fate.

Elongation and Desaturation

Arachidic acid can be further elongated in the endoplasmic reticulum by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). Specifically, ELOVL1 and ELOVL7 are involved in the elongation of saturated and monounsaturated fatty acids with 20 carbons or more. This process converts arachidic acid to behenic acid (C22:0) and subsequently to lignoceric acid (C24:0).

Beta-Oxidation

Arachidoyl-CoA can undergo beta-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. Due to its chain length, the initial steps of beta-oxidation of arachidic acid are thought to occur primarily in peroxisomes.

Potential Biological Effects of Very-Long-Chain Saturated Fatty Acids

Direct studies on sodium arachidate supplementation are lacking. However, observational studies on circulating levels of VLCSFAs, including arachidic acid, suggest potential associations with cardiovascular health.

| Study Type | Population | Key Findings | Reference |

| Systematic Review and Meta-Analysis | Multiple Cohorts | Higher circulating levels of VLCSFAs (including arachidic acid) were associated with a lower risk of heart failure, atrial fibrillation, coronary heart disease, and sudden cardiac arrest. | [4] |

| Prospective Cohort Study | Cardiovascular Health Study | Higher plasma phospholipid levels of arachidic acid were associated with a lower risk of incident heart failure. | [5] |

It is crucial to note that these are observational findings and do not establish causality. Diets rich in foods containing arachidic acid, such as peanuts, also contain other beneficial nutrients that may contribute to these observed associations.[6]

Experimental Protocols

Due to the absence of direct supplementation studies with sodium arachidate, this section provides a general framework for designing preclinical and clinical studies based on protocols for other fatty acid supplements.

Preclinical Animal Studies

-

Objective: To determine the bioavailability, safety, and dose-response of sodium arachidate supplementation.

-

Animal Model: Rodent models (e.g., rats, mice) are commonly used.

-

Dietary Formulation: Sodium arachidate can be incorporated into a standard chow diet at varying concentrations. A control group should receive a diet with a similar fatty acid profile but without added sodium arachidate.

-

Duration: A minimum of 4-8 weeks is typical to observe changes in plasma and tissue fatty acid composition.

-

Outcome Measures:

-

Plasma and tissue (e.g., liver, heart, adipose) fatty acid analysis by gas chromatography-mass spectrometry (GC-MS).

-

Blood lipid profile (total cholesterol, LDL, HDL, triglycerides).

-

Histopathological examination of major organs.

-

Markers of inflammation and oxidative stress.

-

Human Clinical Trials

-

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

-

Participants: Healthy volunteers or specific patient populations (e.g., individuals with dyslipidemia).

-

Intervention: Encapsulated sodium arachidate. The placebo should contain a fatty acid with a known neutral effect, such as high-oleic sunflower oil.

-

Dosage: To be determined by preclinical safety studies.

-

Duration: A minimum of 12 weeks is generally required to see significant changes in fatty acid profiles in humans.

-

Outcome Measures:

-

Primary: Change in plasma arachidic acid levels.

-

Secondary: Changes in blood lipid profiles, inflammatory markers, and other relevant biomarkers.

-

Safety and tolerability.

-

Analytical Methodology

Accurate quantification of arachidic acid in biological matrices is crucial for research.

| Analytical Technique | Sample Preparation | Instrumentation | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Lipid extraction, transesterification to fatty acid methyl esters (FAMEs) | GC-MS system | High sensitivity and specificity for fatty acid profiling. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Lipid extraction, derivatization (optional) | LC-MS/MS system | High throughput and can be used for a broader range of lipid species. |

Safety and Toxicology

The safety of high-dose sodium arachidate supplementation has not been established. General safety considerations for high-fat diets, such as potential impacts on lipid profiles and body weight, should be taken into account in study designs. The U.S. Environmental Protection Agency (EPA) has classified sodium arachidate as a "Green circle" chemical, indicating it is of low concern based on experimental and modeled data for its industrial uses.[2] However, this does not pertain to its use as a dietary supplement.

Future Directions and Research Gaps

The current body of literature on sodium arachidate as a supplement is sparse. Future research should focus on:

-

Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion of orally administered sodium arachidate.

-

Dose-Response Studies: Establishing a safe and effective dose range in preclinical models.

-

Mechanism of Action: Elucidating the specific molecular mechanisms by which arachidic acid and other VLCSFAs may exert their biological effects.

-

Clinical Efficacy: Conducting well-designed randomized controlled trials to investigate the effects on cardiovascular and other health outcomes.

Conclusion

Sodium arachidate, as a source of the very-long-chain saturated fatty acid arachidic acid, presents an area of nascent research interest. While observational data suggest a potential beneficial role of VLCSFAs in cardiovascular health, there is a significant lack of direct evidence from supplementation studies. The information provided in this guide is intended to serve as a foundational resource for researchers and drug development professionals to design and execute rigorous scientific investigations into the potential of sodium arachidate as a novel supplement. Further preclinical and clinical research is imperative to establish its safety, efficacy, and mechanisms of action.

References

- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse physiological effects of long-chain saturated fatty acids: implications for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid is associated with dyslipidemia and cholesterol-related lipoprotein metabolism signatures [ouci.dntb.gov.ua]

- 6. Frontiers | Effect of Peanut Consumption on Cardiovascular Risk Factors: A Randomized Clinical Trial and Meta-Analysis [frontiersin.org]

The Structural Elucidation of Sodium Icosanoate: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium icosanoate, the sodium salt of a 20-carbon saturated fatty acid, holds significant interest in various scientific domains, including materials science and drug delivery, due to its amphiphilic nature and self-assembly properties. A thorough understanding of its molecular and crystal structure is paramount for predicting its behavior in different environments and for designing novel applications. This technical guide provides a comprehensive overview of the structural aspects of sodium icosanoate, drawing upon available data for the compound and its long-chain carboxylate analogues. While a complete, publicly available single-crystal X-ray diffraction dataset for sodium icosanoate remains elusive, this guide consolidates fundamental chemical and physical properties and presents generalized experimental approaches for its synthesis and characterization.

Introduction

Sodium icosanoate (also known as sodium arachidate) is an organic sodium salt with the chemical formula C₂₀H₃₉NaO₂.[1][2][3] It consists of a long, hydrophobic 20-carbon alkyl chain and a hydrophilic carboxylate head group. This amphiphilic character drives the formation of micelles and other supramolecular structures in aqueous and non-aqueous media, making it a subject of interest for applications such as detergents, emulsifiers, and as a component in drug delivery systems. A precise understanding of its three-dimensional structure is crucial for controlling its aggregation behavior and functional properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of sodium icosanoate is presented in Table 1. This data has been compiled from various chemical databases and provides a foundational understanding of the molecule.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₉NaO₂ | [1][2][3] |

| Molecular Weight | 334.51 g/mol | [3] |

| IUPAC Name | Sodium icosanoate | [1] |

| Synonyms | Sodium arachidate, Eicosanoic acid sodium salt | [1][2] |

| CAS Number | 13257-34-6 | [2] |

| Appearance | White solid (general for sodium soaps) | [1] |

| Computed Topological Polar Surface Area | 40.1 Ų | [1] |

| Computed Rotatable Bond Count | 18 | [1] |

Table 1: Chemical and Physical Properties of Sodium Icosanoate.

Structural Information

A definitive crystal structure of sodium icosanoate, determined by single-crystal X-ray diffraction, is not publicly available in crystallographic databases. This absence of a Crystallographic Information File (CIF) prevents a detailed analysis of its unit cell parameters, bond lengths, and bond angles.

However, the crystal structures of other long-chain sodium carboxylates, such as sodium stearate (B1226849) (C18) and sodium palmitate (C16), have been studied and can provide valuable insights into the likely packing arrangement of sodium icosanoate.[4][5][6][7] These compounds typically exhibit a lamellar structure, where the molecules are arranged in bilayers. Within each layer, the hydrocarbon chains are generally in an all-trans conformation and are tilted with respect to the layer normal. The sodium ions are located in the hydrophilic region, coordinating with the oxygen atoms of the carboxylate groups.

The general structural motif involves the ionic interactions between the sodium cations and the carboxylate anions, forming a distinct ionic sublayer, while the long hydrocarbon tails pack together through van der Waals interactions. The overall crystal structure is a result of the interplay between these forces.

Experimental Protocols

General Synthesis of Sodium Icosanoate

A standard laboratory-scale synthesis of sodium icosanoate involves the neutralization of icosanoic acid with a sodium base. A generalized protocol is outlined below.

Materials:

-

Icosanoic acid (Arachidic acid)

-

Sodium hydroxide (B78521) (NaOH) or Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

Procedure:

-

Dissolve a known quantity of icosanoic acid in ethanol with gentle heating.

-

In a separate container, prepare a stoichiometric equivalent of sodium hydroxide solution in water or ethanol.

-

Slowly add the sodium hydroxide solution to the icosanoic acid solution while stirring.

-

The reaction mixture may become cloudy as the sodium salt precipitates.

-

Continue stirring for a specified period to ensure complete reaction.

-

The resulting precipitate of sodium icosanoate can be collected by filtration.

-

The product should be washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

Dry the purified sodium icosanoate under vacuum.

Characterization: The identity and purity of the synthesized sodium icosanoate can be confirmed using techniques such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carboxylate group (COO⁻) and the absence of the carboxylic acid (COOH) peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the structure of the alkyl chain.

-

Elemental Analysis: To determine the percentage composition of C, H, and Na.

Below is a conceptual workflow for the synthesis and characterization of sodium icosanoate.

Caption: Conceptual workflow for the synthesis and characterization of sodium icosanoate.

Signaling Pathways and Biological Interactions

Currently, there is limited specific information in the scientific literature detailing the direct involvement of sodium icosanoate in well-defined signaling pathways. However, as a long-chain saturated fatty acid salt, it can be expected to interact with biological systems in ways common to other fatty acids. For instance, long-chain fatty acids are known to be ligands for certain receptors and can influence membrane properties.

Arachidic acid, the parent fatty acid of sodium icosanoate, has been shown to be a component of certain biological systems and can be metabolized. The sodium salt form would primarily influence its solubility and bioavailability in aqueous environments.

Conclusion and Future Outlook

This technical guide has summarized the currently available structural and chemical information for sodium icosanoate. While fundamental properties are known, a significant data gap exists regarding its detailed crystal structure. The lack of a publicly available CIF file for sodium icosanoate hinders a complete understanding of its solid-state packing and the precise nature of the ionic interactions.

Future research should prioritize the growth of high-quality single crystals of sodium icosanoate and their analysis using X-ray diffraction. This would provide the much-needed quantitative data on its crystal lattice, bond lengths, and angles. Such information would be invaluable for computational modeling of its behavior and for the rational design of materials and drug delivery systems based on this long-chain sodium carboxylate. Furthermore, detailed experimental studies on its phase behavior in different solvents and its interactions with biological membranes would greatly enhance its application potential.

References

- 1. Sodium salt: properties and applications - PCC Group Product Portal [products.pcc.eu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Stearate | C18H35NaO2 | CID 2724691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium palmitate, >=98.5% | C16H32NaO2 | CID 16218516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium Palmitate | C16H31NaO2 | CID 2735111 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Effects of Sodium Arachidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a preliminary investigation into the biological effects of sodium arachidate. It is crucial to first clarify a point of common confusion: "sodium arachidate" is the sodium salt of arachidic acid, a 20-carbon saturated fatty acid. However, in the context of cellular signaling, inflammation, and apoptosis, the more biologically active compound is often the similarly named "sodium arachidonate," the sodium salt of arachidonic acid, a 20-carbon polyunsaturated fatty acid. Given the focus on signaling pathways and cellular effects, this guide will primarily detail the actions of arachidonic acid and its sodium salt, while also providing information on the known effects of arachidic acid.

Arachidonic acid is a key component of cellular membranes and a precursor to a vast array of signaling molecules called eicosanoids.[1] These molecules are critical in regulating inflammation, immune responses, and cellular growth.[1][2] This guide will delve into the metabolic pathways of arachidonic acid, its role in cellular processes such as apoptosis, and provide experimental protocols for its study.

Quantitative Data on the Effects of Arachidonic Acid

The following table summarizes quantitative data related to the cellular effects of arachidonic acid. It is important to note that these values can vary depending on the cell line, experimental conditions, and the specific assay used.

| Effect | Cell Line | Concentration/Value | Reference |

| Apoptosis Induction | 293 (Human embryonic kidney) | 200-300 µM | [3][4] |

| Apoptosis Induction | HT-29 (Human colon cancer) | >90% cell death | [5] |

| Cell Viability Decrease | HCT116 (Human colon cancer) | 10-20 µM (under serum-free conditions) | [6] |

| Cell Viability Decrease | PC3 (Human prostate cancer) | 10-20 µM (under serum-free conditions) | [6] |

| Inhibition of Neutrophil Aggregation | Rabbit neutrophils | 5 µM (for Sodium Arachidate) | [7] |

| Apoptosis Induction | Human leukemia cell lines (HL-60, Jurkat, Raji) | 10-400 µM | |

| Necrosis Induction | Human leukemia cell lines (HL-60, Jurkat, Raji) | >400 µM | |

| Suppression of Cell Viability | A549 (Human lung cancer) | Dose-dependent | [8] |

| Suppression of Cell Viability | NCI-H1299 (Human lung cancer) | Dose-dependent | [8] |

Core Signaling Pathways of Arachidonic Acid Metabolism

Arachidonic acid, once released from the cell membrane by phospholipase A2, is metabolized through three primary enzymatic pathways: the Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP450) pathways.[9][10]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever.[11][12]

Lipoxygenase (LOX) Pathway

The LOX enzymes convert arachidonic acid into leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.[13][14]

References

- 1. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 2. Arachidonic Acid | Rupa Health [rupahealth.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicsinoncology.com [clinicsinoncology.com]

- 7. SODIUM ARACHIDATE - Ataman Kimya [atamanchemicals.com]

- 8. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The deregulation of arachidonic acid metabolism in ovarian cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gpnotebook.com [gpnotebook.com]

The Discovery and Biological Significance of Arachidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidate (B1238690), the carboxylate anion of arachidic acid (eicosanoic acid), is a saturated fatty acid with a 20-carbon backbone. While its unsaturated counterpart, arachidonic acid, has been the subject of extensive research due to its central role in inflammation and cell signaling, arachidic acid has traditionally received less attention. However, emerging evidence suggests that arachidate and its derivatives are not merely passive structural components of cell membranes but are bioactive molecules with distinct physiological and pathological roles. This technical guide provides a comprehensive overview of the discovery of arachidate in biological systems, its quantitative distribution, detailed experimental protocols for its analysis, and its known involvement in cellular processes.

Discovery and Presence in Biological Systems

The history of arachidic acid predates that of its more famous unsaturated relative. The name "arachidonic acid" was, in fact, proposed in 1913 due to its structural relationship to the already known arachidic acid.[1][2][3] The name "arachidic acid" itself is derived from the Latin word "arachis," meaning peanut, as it is a constituent of peanut (groundnut) oil.[4] Historical records suggest that A. Gössmann first isolated arachidic acid in 1854 from peanut oil.

Arachidate is found in various biological sources, both in the plant and animal kingdoms.

-

Plant Sources: It is a minor component of many vegetable oils, including cupuaçu butter (around 7%), perilla oil (up to 1%), peanut oil (1.1–1.7%), corn oil (up to 3%), and cocoa butter (around 1%).[4]

-

Animal Tissues: In mammals, arachidic acid is present in various tissues and biofluids. It can be obtained from dietary sources or synthesized endogenously through the elongation of stearic acid.[5] While not as abundant as other saturated fatty acids like palmitic and stearic acid, it is a constituent of complex lipids. Notably, arachidic acid is a fatty acid component of phosphatidylglucoside, a phospholipid found in the plasma membrane of neutrophils and enriched in the brain, suggesting a role in central nervous system signaling and cell-cell interactions.[6]

Quantitative Data of Arachidic Acid in Biological Samples

The concentration of arachidic acid varies across different biological matrices. The following tables summarize available quantitative data.

| Biological Matrix | Species | Concentration/Percentage | Reference(s) |

| Human Plasma/Serum | |||

| Optimal Range | Human | 0.1 - 0.53 % of total fatty acids | |

| Plant Oils | |||

| Peanut Oil | Arachis hypogaea | 1.1 - 1.7 % of total fatty acids | [4] |

| Corn Oil | Zea mays | ~3 % of total fatty acids | [4] |

| Cocoa Butter | Theobroma cacao | ~1 % of total fatty acids | [4] |

| Cupuaçu Butter | Theobroma grandiflorum | ~7 % of total fatty acids | [4] |

| Perilla Oil | Perilla frutescens | 0 - 1 % of total fatty acids | [4] |

Note: Quantitative data for arachidic acid in specific human tissues is not as readily available as for more abundant fatty acids. The provided plasma/serum range is from a commercial laboratory and should be considered as a general guideline.

Experimental Protocols

Accurate quantification of arachidic acid in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Total Fatty Acids (including Arachidic Acid)

This protocol describes the analysis of total fatty acids, including arachidic acid, from a biological sample by converting them to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

3.1.1. Lipid Extraction

-

Homogenization: Homogenize the tissue sample (e.g., 50 mg) in a mixture of chloroform (B151607):methanol (2:1, v/v). For plasma or serum (e.g., 100 µL), add the solvent mixture directly.

-

Phase Separation: Add water or a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Collection: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

3.1.2. Saponification and Methylation (Transesterification)

-

Saponification: Add 2 mL of 0.5 M methanolic NaOH to the dried lipid extract. Heat at 80°C for 10 minutes to hydrolyze the ester linkages.

-

Methylation: Add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat at 80°C for 2 minutes to convert the free fatty acids to FAMEs.[7]

-